![molecular formula C24H27N3O10S B1140478 (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 288853-59-8](/img/structure/B1140478.png)
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite of Rosiglitazone, a thiazolidinedione class drug primarily used to manage type 2 diabetes mellitus. This compound is formed through the glucuronidation of 5-Hydroxy Rosiglitazone, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves the glucuronidation of 5-Hydroxy Rosiglitazone. This reaction is catalyzed by uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of 5-Hydroxy Rosiglitazone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and enzyme concentration to maximize yield and purity. The product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid primarily undergoes glucuronidation, a phase II metabolic reaction. This compound can also participate in other reactions such as oxidation, reduction, and substitution under specific conditions .
Common Reagents and Conditions
Glucuronidation: UDPGA, UGT enzymes, and appropriate buffers.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
The major product formed from the glucuronidation of 5-Hydroxy Rosiglitazone is this compound. Other reactions may yield various oxidized, reduced, or substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study glucuronidation pathways and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interactions with transport proteins.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the context of diabetes treatment.
Industry: Utilized in the development of new drugs and therapeutic agents targeting metabolic disorders.
Mechanism of Action
The mechanism of action of (3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is primarily expressed in adipose tissue, where it regulates genes involved in glucose and lipid metabolism. By activating PPARγ, this compound enhances insulin sensitivity and reduces blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: The parent compound, used to manage type 2 diabetes.
Pioglitazone: Another thiazolidinedione with similar effects on PPARγ.
Troglitazone: An older thiazolidinedione, withdrawn due to hepatotoxicity.
Uniqueness
(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its enhanced solubility and excretion profile compared to its parent compound, Rosiglitazone. This makes it a valuable metabolite for studying drug metabolism and pharmacokinetics .
Properties
CAS No. |
288853-59-8 |
|---|---|
Molecular Formula |
C24H27N3O10S |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27N3O10S/c1-27(8-9-35-13-4-2-12(3-5-13)10-15-21(31)26-24(34)38-15)16-7-6-14(11-25-16)36-23-19(30)17(28)18(29)20(37-23)22(32)33/h2-7,11,15,17-20,23,28-30H,8-10H2,1H3,(H,32,33)(H,26,31,34) |
InChI Key |
QGESYIGEZXWVIN-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
6-[6-({2-[4-(2,4-Dioxo-thiazolidin-5-ylmethyl)-phenoxy]ethyl}-methyl-amino)-pyridin-3-yloxy]-3,4,5-trihydroxy-tetrahydro-pyran-2-carboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
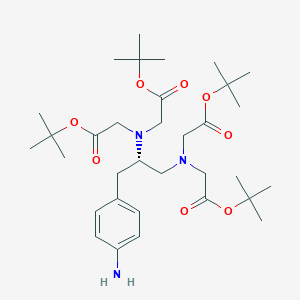
![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)
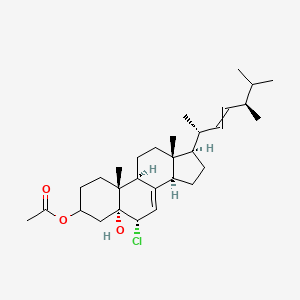

![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)
![N-[(1S)-1-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B1140405.png)
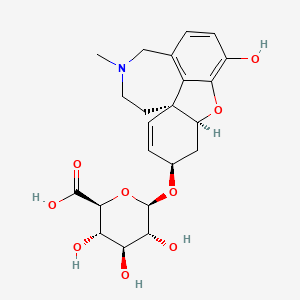
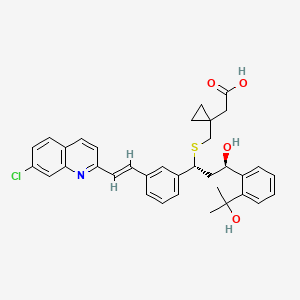
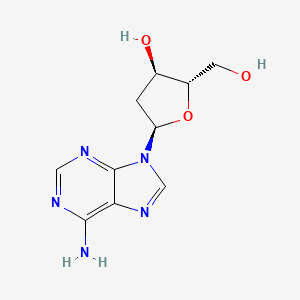
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)
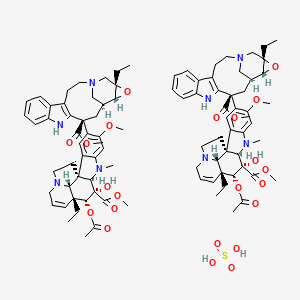
![tert-butyl N-[(4E)-6-oxohexa-1,4-dien-3-yl]carbamate](/img/structure/B1140418.png)
